molecular formula C20H26N2O3S B2554148 2,6-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428349-69-2

2,6-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No. B2554148
CAS RN: 1428349-69-2
M. Wt: 374.5
InChI Key: OVXJWWYAXXWYAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of dehydration of benzhydryl alcohols and Suzuki coupling reactions of vinyl bromide. Specifically, the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues has been achieved through these methods, indicating that similar synthetic strategies could potentially be applied to the synthesis of 2,6-dimethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide . Additionally, the synthesis of a carbon-14 labelled compound is described, where the radioisotope is introduced via an aryllithium reaction with 14CO2 .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound includes a piperidine ring and a benzamide moiety. These structures are known to interact with delta opioid receptors, suggesting that the compound may also exhibit affinity for these receptors . The presence of a thiophene ring in the compound could potentially influence its binding characteristics and pharmacological profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include dehydration reactions and Suzuki coupling, which are common in the formation of carbon-carbon bonds in complex organic molecules . The introduction of a radioisotope using an aryllithium reaction with 14CO2 suggests that similar reactions could be used to label the compound of interest for tracing or imaging purposes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insight. For example, the related compound described in paper exhibits high affinity for delta opioid receptors and selectivity over other opioid receptors. The stability of these compounds in rat liver microsomes was also noted, which could be relevant for the metabolic stability of the compound . The radiochemical purity and specific activities reported for a carbon-11 labeled compound suggest that the compound of interest could also be synthesized with high purity and specific activity for potential in vivo studies .

Scientific Research Applications

Heterocyclic Compound Synthesis

Novel heterocyclic compounds, including those derived from benzodifuranyl and piperidine structures, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Such compounds exhibit cyclooxygenase inhibition and potential therapeutic applications (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Antimicrobial Agents

Compounds synthesized from piperidine and benzamide moieties have demonstrated significant in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents (Vinaya et al., 2008).

Crystal Structure Analysis

Research on crystal structures, including those related to thiophenyl and piperidine derivatives, aids in understanding molecular interactions and the development of compounds with specific biological activities (Sharma et al., 2016).

Wound-Healing Potential

Derivatives of piperidine and benzamide have been synthesized and evaluated for their wound-healing potential in vivo, revealing compounds that significantly enhance wound healing, showcasing the therapeutic potential of such compounds in treating chronic wounds (Vinaya et al., 2009).

Pharmaceutical Applications

Research into piperidine derivatives highlights their utility in pharmaceutical applications, including as inhibitors of enzymes like acetylcholinesterase, indicating potential for treating diseases like Alzheimer's (Sugimoto et al., 1990).

properties

IUPAC Name

2,6-dimethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-16-5-3-6-17(25-2)19(16)20(23)21-10-13-22-11-8-15(9-12-22)18-7-4-14-26-18/h3-7,14-15H,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXJWWYAXXWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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